molecular formula C9H9NO B039768 3-Amino-1-indanone CAS No. 117291-44-8

3-Amino-1-indanone

Cat. No. B039768
M. Wt: 147.17 g/mol
InChI Key: HNXHMCTUYDVMNC-UHFFFAOYSA-N
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Description

3-Amino-1-indanone is an impurity of Rasagiline . Rasagiline is an irreversible inhibitor of monoamine oxidase-B and is used as a monotherapy to treat symptoms in early Parkinson’s disease or as an adjunct therapy in more advanced cases .


Synthesis Analysis

The synthesis of 1-indanones has been described in various studies . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials .


Molecular Structure Analysis

The molecular formula of 3-Amino-1-indanone is C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da .


Chemical Reactions Analysis

The commonly used reaction in the synthesis of 1-indanones is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Physical And Chemical Properties Analysis

3-Amino-1-indanone has a predicted boiling point of 262.0±39.0 °C and a predicted density of 1.200±0.06 g/cm3 .

Scientific Research Applications

Medicinal Chemistry

Application Summary

3-Amino-1-indanone derivatives are utilized in medicinal chemistry due to their bioactivity, particularly as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents .

Methods and Experimental Procedures

The synthesis of these derivatives often involves reactions like the Diels–Alder reaction, Friedel–Crafts acylation, and the Nazarov cyclization . These methods employ various substrates and catalysts under controlled conditions to yield the desired compounds.

Results and Outcomes

The derivatives have shown potent biological activity in preclinical studies. For instance, certain 1-indanone derivatives exhibit significant inhibitory effects on cancer cell lines, with quantitative IC50 values being determined to assess potency .

Organic Electronics

Application Summary

In the field of organic electronics, 1-indanone derivatives are employed as organic functional materials, OLEDs, dyes, and fluorophores due to their electronic properties .

Methods and Experimental Procedures

These compounds are synthesized and then incorporated into electronic devices where their electron-accepting properties are crucial. The efficiency of these materials is often evaluated through their photoluminescence quantum yield and charge transport measurements .

Results and Outcomes

The derivatives have been found to enhance the performance of organic electronic devices, with specific metrics such as increased luminescence efficiency or improved charge carrier mobility being reported .

Photopolymerization

Application Summary

3-Amino-1-indanone is used in photopolymerization processes as it can act as a photoinitiator due to its ability to undergo rapid polymerization upon exposure to light .

Methods and Experimental Procedures

The compound is mixed with monomers and exposed to UV light, initiating a chain reaction that leads to the formation of polymers. The process parameters, such as light intensity and exposure time, are critical for controlling the polymerization rate and the properties of the resulting polymer .

Results and Outcomes

The use of 1-indanone derivatives in photopolymerization has resulted in the formation of polymers with desirable mechanical properties and stability, suitable for various industrial applications .

Optical Sensing

Application Summary

1-Indanone structures are utilized in optical sensing applications due to their ability to interact with light and produce measurable changes in optical properties .

Methods and Experimental Procedures

These compounds are incorporated into sensor devices where they react to the presence of specific analytes, causing a change in absorbance or fluorescence that can be detected and quantified .

Results and Outcomes

The sensors developed using 1-indanone derivatives demonstrate high sensitivity and selectivity for the target analytes, with the potential for real-time monitoring in various environmental and biological contexts .

Non-Linear Optical (NLO) Applications

Application Summary

1-Indanone derivatives are studied for their non-linear optical properties, which are essential for applications like optical switching and modulation .

Methods and Experimental Procedures

The NLO properties are characterized using techniques such as second harmonic generation (SHG) and third harmonic generation (THG). The molecular structure of the derivatives is fine-tuned to optimize these properties .

Results and Outcomes

The compounds exhibit promising NLO behavior, with specific derivatives showing high non-linear refractive indices and non-linear absorption coefficients, making them suitable for advanced photonic devices .

Biosensing

Application Summary

1-Indanone derivatives are explored for biosensing applications, where they can be used to detect biological substances with high specificity .

Methods and Experimental Procedures

These derivatives are used as recognition elements in biosensors. They interact with the target biomolecule, leading to a detectable signal change, often measured through electrochemical or optical methods .

Results and Outcomes

Biosensors incorporating 1-indanone derivatives have shown the ability to detect low concentrations of biomolecules, offering a promising approach for diagnostic and analytical purposes .

This analysis provides a detailed look at the diverse applications of 3-Amino-1-indanone across different scientific fields, highlighting the methods of application, experimental procedures, and the impactful results obtained from various studies.

Neurodegenerative Disease Treatment

Application Summary

3-Amino-1-indanone derivatives are investigated for their potential in treating neurodegenerative diseases, such as Alzheimer’s disease .

Methods and Experimental Procedures

These compounds are designed to interact with biological targets associated with neurodegeneration. They undergo rigorous pharmacological testing, including in vitro and in vivo assays to evaluate their therapeutic effects .

Results and Outcomes

Some derivatives have shown promising results in improving cognitive functions and reducing neurodegenerative markers, offering a potential pathway for developing new treatments .

Cardiovascular Drugs

Application Summary

1-Indanone derivatives are explored for cardiovascular applications due to their effects on heart-related conditions .

Results and Outcomes

Certain derivatives have demonstrated beneficial effects in preclinical models, indicating their potential as cardiovascular drugs .

Agricultural Chemicals

Application Summary

1-Indanone compounds are used as effective insecticides, fungicides, and herbicides, contributing to agricultural chemical applications .

Methods and Experimental Procedures

These chemicals are formulated and applied to crops or soil, and their efficacy is measured against various pests and plant diseases .

Results and Outcomes

The compounds have been effective in controlling pests and diseases, improving crop yield and quality .

Anticancer Agents

Application Summary

1-Indanone derivatives are being studied for their anticancer properties, with several compounds showing potent anti-tumor activity .

Methods and Experimental Procedures

These derivatives are synthesized and subjected to biological evaluations to determine their efficacy against cancer cell lines .

Results and Outcomes

Some compounds have exhibited significant inhibitory effects on tumor growth, warranting further investigation as anticancer agents .

Hepatitis C Treatment

Application Summary

1-Indanone derivatives are researched as non-nucleoside, low molecular drugs for the treatment of hepatitis C, which inhibit HCV replication .

Methods and Experimental Procedures

The compounds are designed to target specific proteins involved in the hepatitis C virus lifecycle. Their inhibitory effects are assessed through viral replication assays .

Results and Outcomes

Derivatives have shown potential in reducing HCV replication, suggesting their use as part of hepatitis C treatment regimens .

Synthesis of Natural Products

Application Summary

1-Indanone scaffolds are integral in the synthesis of natural products and biologically active molecules, including those with antitumor, antifungal, and antibacterial activities .

Methods and Experimental Procedures

Advanced synthetic methodologies, such as annulations, are employed to construct complex natural product frameworks using 1-indanone as a starting material .

Results and Outcomes

These synthetic approaches have led to the successful synthesis of various natural products and compounds with significant biological relevance .

This extended analysis provides a deeper insight into the versatile applications of 3-Amino-1-indanone, showcasing its broad impact across different scientific and industrial fields.

Synthesis of Natural Products and Pharmaceuticals

Application Summary

3-Amino-1-indanone is a key intermediate in the synthesis of various natural products and pharmaceuticals, which often exhibit significant biological activities such as antitumor, antifungal, and antibacterial properties .

Methods and Experimental Procedures

The compound is used in complex synthetic pathways, including annulations, to construct diverse natural product frameworks. These processes involve a variety of reactions, often requiring specific catalysts and conditions .

Results and Outcomes

The synthesis strategies have enabled the production of compounds like plecarpenene/plecarpenone and swinhoeisterol A, which have shown promising biological activities in preliminary studies .

Advanced Material Synthesis

Application Summary

1-Indanone derivatives are utilized in the development of advanced materials, including those with specific optical and electronic properties .

Methods and Experimental Procedures

These derivatives are synthesized through various chemical reactions and then incorporated into materials, where their properties are fine-tuned for specific applications .

Results and Outcomes

The advanced materials developed using these derivatives have potential applications in fields such as organic electronics and photonics .

Catalysis

Application Summary

1-Indanone structures serve as catalysts or catalyst precursors in various chemical reactions due to their unique chemical reactivity .

Methods and Experimental Procedures

The derivatives are used in catalytic amounts to facilitate reactions, often under mild conditions, to produce desired products with high selectivity .

Results and Outcomes

The use of 1-indanone derivatives in catalysis has led to more efficient and environmentally friendly chemical processes .

Environmental Sensing

Application Summary

1-Indanone derivatives are explored for environmental sensing applications, particularly for the detection of pollutants and hazardous substances .

Methods and Experimental Procedures

These compounds are integrated into sensor devices that can detect and measure the concentration of environmental pollutants .

Results and Outcomes

The sensors have demonstrated high sensitivity and specificity, making them useful tools for monitoring environmental health .

Photodynamic Therapy

Application Summary

1-Indanone derivatives are investigated for their use in photodynamic therapy (PDT) as photosensitizers to treat various medical conditions, including cancer .

Methods and Experimental Procedures

These compounds are designed to be activated by light, producing reactive oxygen species that can kill targeted cells .

Results and Outcomes

Preliminary results indicate that certain derivatives can effectively induce cell death in targeted areas, offering a potential treatment option for cancer .

Drug Delivery Systems

Application Summary

1-Indanone derivatives are being studied for their potential as drug carriers in targeted drug delivery systems .

Methods and Experimental Procedures

These compounds are modified to carry therapeutic agents and release them at specific sites within the body .

Results and Outcomes

The drug delivery systems developed using 1-indanone derivatives have shown promise in delivering drugs more effectively and with reduced side effects .

Safety And Hazards

While specific safety data for 3-Amino-1-indanone was not found in the papers retrieved, general safety measures for handling chemicals should be followed. These include avoiding contact with skin, eyes, and clothing, avoiding dust formation, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Indanones, including 3-Amino-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . In the past few years, significant advancement has been achieved regarding the cyclization of the 1-indanone core . Future research may focus on further exploring the versatile reactivity of 1-indanones and their potential applications in various fields .

properties

IUPAC Name

3-amino-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXHMCTUYDVMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327796
Record name 3-AMINO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-indanone

CAS RN

117291-44-8
Record name 3-AMINO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JF Cui, R Tang, B Yang, NCH Lai… - Advanced Synthesis …, 2019 - Wiley Online Library
… substrate (6-chloro-2-ethynylbenzaldehyde) was used to react with piperidine under the same reaction conditions, the reaction failed to give the corresponding 3-amino-1-indanone …
Number of citations: 6 onlinelibrary.wiley.com
A Arefalk - 2005 - diva-portal.org
… As mentioned in the introduction, the preparation of 3-amino-1-indanone has previously been accomplished in a Friedel–Craft type cyclization procedure (Scheme 8).The …
Number of citations: 3 www.diva-portal.org
A Arefalk, J Wannberg, M Larhed… - The Journal of Organic …, 2006 - ACS Publications
… The 3-amino-1-indanone 8 (400 μmol) was extracted between 5 mL of 1 M NaOH and 2 × 2.5 mL of DCE. The combined organic phases were dried with K 2 CO 3 , and bislactone 9 (…
Number of citations: 24 pubs.acs.org
T Liu, T Yao, F Zhang, Y Ju, J Tan - The Journal of Organic …, 2021 - ACS Publications
… of the enolate onto the iminium ion, to form 3-amino-1-indanone IV (aza-Petasis–Ferrier … by a hydride shift to the iminium ion, produces 3-amino-1-indanone VIII, (18) which is then …
Number of citations: 1 pubs.acs.org
C Rochais, S Rault… - Current medicinal …, 2010 - ingentaconnect.com
… The sequence afforded, after acidic deprotection of the trifluoroacetylamino group of 151, numerous 3-amino-1-indanone hydrochloric salts (152). …
Number of citations: 10 www.ingentaconnect.com
S Allisson, J Büchi, W Michaelis - Helvetica Chimica Acta, 1966 - Wiley Online Library
… Nach der gleichen Methode der ctl,4-Additionn waren die 3-Amino-1-indanone Vb, Vf und Vg zuganglich. Mit Piperazin erhielt man aus den 2-Methyl-inden-1-onen 111 a und IIIb durch …
Number of citations: 4 onlinelibrary.wiley.com

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